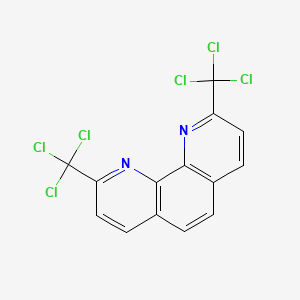![molecular formula C16H10BrNO3 B14450801 1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]- CAS No. 75822-43-4](/img/structure/B14450801.png)
1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]- is a derivative of indole, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]- typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Industrial production methods often utilize efficient one-pot, multistep regimens that provide efficiency in terms of time, cost, yield, labor, energy, and consumables .
Chemical Reactions Analysis
1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include N-bromosuccinimide-dimethyl sulfoxide for bromination and oxidation, and potassium nitrate with concentrated sulfuric acid for nitration . Major products formed from these reactions include 2-oxindoles, tryptanthrin, indirubins, and other biologically viable compounds .
Scientific Research Applications
In chemistry, it is used as a versatile building block for the synthesis of diverse heterocycles, substrates for asymmetric dearomatization, and polymers with energy storage and biomedical applications . In biology and medicine, it has shown promise as an antiviral, anti-inflammatory, anticancer, and antimicrobial agent . Additionally, it has applications in the dye industry and corrosion prevention .
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]- involves its interaction with various molecular targets and pathways. It has been found to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has shown inhibitory activity against influenza A virus and Coxsackie B4 virus . The compound’s structure allows it to bind with high affinity to multiple receptors, making it a valuable pharmacophore for developing new therapeutic agents .
Comparison with Similar Compounds
1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]- can be compared with other indole derivatives, such as 1H-indole-2,3-dione (isatin) and its various substituted forms. Isatin and its derivatives are known for their synthetic versatility and have been used as precursors for drug synthesis . Similar compounds include 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives, which have shown potent antiviral activity . The uniqueness of 1H-Indole-2,3-dione, 1-[2-(4-bromophenyl)-2-oxoethyl]- lies in its specific substitution pattern, which imparts distinct biological and chemical properties .
Properties
CAS No. |
75822-43-4 |
|---|---|
Molecular Formula |
C16H10BrNO3 |
Molecular Weight |
344.16 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)-2-oxoethyl]indole-2,3-dione |
InChI |
InChI=1S/C16H10BrNO3/c17-11-7-5-10(6-8-11)14(19)9-18-13-4-2-1-3-12(13)15(20)16(18)21/h1-8H,9H2 |
InChI Key |
LBYZEKJMKCUIOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)


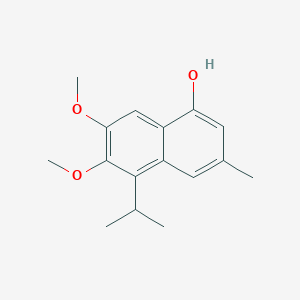
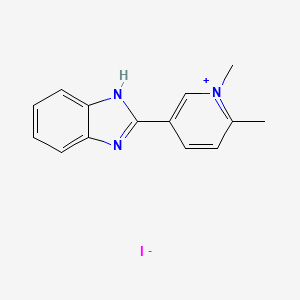
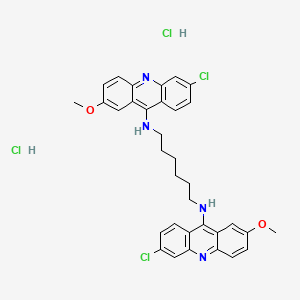
![5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate](/img/structure/B14450771.png)

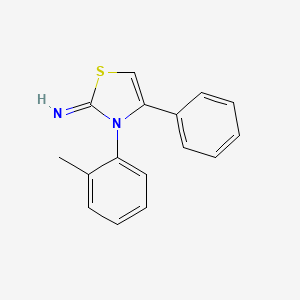
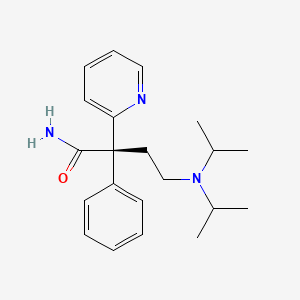
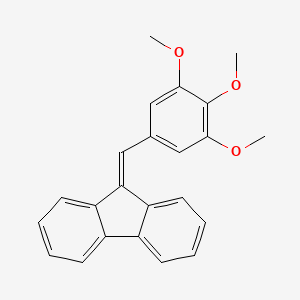

![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)
